N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
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Overview
Description
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents . The antifungal drugs that have triazole moiety, such as voriconazole and posaconazole, play a leading role in combating fungal infections . Quinoxalines show broad spectrum antibacterial activity .
Synthesis Analysis
The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . To increase the bioactivity of [1,2,4]triazolo[4,3-a]quinoxaline as antiviral agents, thioamide group is another structural modification that was achieved .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involve aromatic nucleophilic substitution and the introduction of a thioamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, the melting point of a synthesized compound was reported to be 295–298°C .Scientific Research Applications
- Compound 5m, derived from this structure, exhibited promising in vitro antileishmanial activity with an anti-amastigote IC50 of 8.36 μM. In vivo studies demonstrated inhibition of liver and spleen parasite burden in infected mice .
Antileishmanial Activity
Switchable C–H Functionalization
Future Directions
properties
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8OS/c1-12-14(28-18(21-12)24-6-2-3-7-24)17(27)22-13-4-8-25(10-13)15-16-23-20-11-26(16)9-5-19-15/h2-3,5-7,9,11,13H,4,8,10H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSGGJABENEWNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CCN(C3)C4=NC=CN5C4=NN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide |
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